Butyl prop-2-enoate;1-ethenoxy-2-methylpropane

Polymeric Plasticizer Coating Flexibility BASF Acronal Grade Comparison

Butyl prop-2-enoate;1-ethenoxy-2-methylpropane (CAS 26354-08-5) is a soft, light- and aging-resistant copolymer of n-butyl acrylate and vinyl isobutyl ether, supplied commercially as a ~50% solution in ethyl acetate under the trade name Acronal® 700 L. It belongs to the acrylic copolymer class and functions primarily as a polymeric plasticizer and adhesion-promoting binder in solvent-borne industrial coatings, rather than as a film-forming binder on its own.

Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
CAS No. 26354-08-5
Cat. No. B13757905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl prop-2-enoate;1-ethenoxy-2-methylpropane
CAS26354-08-5
Molecular FormulaC13H24O3
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C=C.CC(C)COC=C
InChIInChI=1S/C7H12O2.C6H12O/c1-3-5-6-9-7(8)4-2;1-4-7-5-6(2)3/h4H,2-3,5-6H2,1H3;4,6H,1,5H2,2-3H3
InChIKeyWRFXMQVMJBFTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Acrylate–Isobutyl Vinyl Ether Copolymer (CAS 26354-08-5): Chemical Class and Functional Identity for Industrial Coating Formulators


Butyl prop-2-enoate;1-ethenoxy-2-methylpropane (CAS 26354-08-5) is a soft, light- and aging-resistant copolymer of n-butyl acrylate and vinyl isobutyl ether, supplied commercially as a ~50% solution in ethyl acetate under the trade name Acronal® 700 L [1]. It belongs to the acrylic copolymer class and functions primarily as a polymeric plasticizer and adhesion-promoting binder in solvent-borne industrial coatings, rather than as a film-forming binder on its own . The copolymer is characterized by a low glass transition temperature (homopolymer Tg of poly(butyl acrylate) ≈ –54 °C , poly(isobutyl vinyl ether) ≈ –27 °C [2]), high compatibility with nitrocellulose, vinyl chloride polymers, polyacrylates, and natural resins, and good solubility in esters, ketones, aromatic hydrocarbons, and glycol ethers . Its primary differentiation from simpler acrylate homopolymers and other acrylic copolymers lies in the incorporation of the branched isobutyl vinyl ether comonomer, which modifies molecular architecture, plasticizing efficiency, and substrate adhesion in ways that generic substitution cannot replicate.

Why Butyl Acrylate–Isobutyl Vinyl Ether Copolymer Cannot Be Replaced by Generic Acrylate Homopolymers or Linear Vinyl Ether Copolymers in Critical Coating Applications


Substituting this copolymer with a generic poly(butyl acrylate) homopolymer (e.g., Acronal® 4 L, CAS 9003-49-0) or a butyl acrylate–vinyl n-butyl ether copolymer results in measurably different plasticizing efficiency, permanence, and substrate adhesion profiles that directly affect coating performance and procurement economics [1]. The branched isobutyl vinyl ether comonomer yields higher molecular mass and greater thickening power compared to linear vinyl butyl ether analogues [2], while the copolymer's specific reactivity ratios (rBA = 1.45 ± 0.07; rViBE ≈ 0) result in a structurally distinct macromolecular chain with a unique balance of oligomeric and higher-molecular-weight fractions that cannot be reproduced by simply blending homopolymers [3]. Furthermore, this copolymer acts as a non-volatile polymeric plasticizer, maintaining film flexibility over time—a property that conventional monomeric phthalate plasticizers cannot match without migration and embrittlement risks [1]. The following quantitative evidence guide documents these differences with measured values.

Quantitative Differential Evidence: Butyl Acrylate–Isobutyl Vinyl Ether Copolymer vs. Closest Comparators in Measured Performance Dimensions


Greater Plasticizing Efficiency vs. Poly(Butyl Acrylate) Homopolymer (Acronal® 4 L) at the Cost of Reduced Permanence

In a direct manufacturer head-to-head comparison within the same product family, Acronal® 700 L (butyl acrylate–vinyl isobutyl ether copolymer) demonstrates greater plasticizing efficiency than Acronal® 4 L (poly(butyl acrylate) homopolymer), but with lesser permanence. This differential arises from the lower degree of polymerization of Acronal 700 L relative to Acronal 4 L [1]. This means that formulators can achieve equivalent plasticizing effect at a lower dosage with Acronal 700 L, but must account for somewhat reduced long-term retention of plasticizing action compared to the homopolymer grade.

Polymeric Plasticizer Coating Flexibility BASF Acronal Grade Comparison

Higher Thickening Power and Molecular Mass vs. Butyl Acrylate–Vinyl n-Butyl Ether Copolymer (Linear Ether Analogue)

Copolymers of butyl acrylate with vinyl isobutyl ether (branched alkyl ether) exhibit higher molecular mass and higher thickening power compared to copolymers of butyl acrylate with vinyl n-butyl ether (linear alkyl ether), as demonstrated in a cross-study comparison of viscosity modifier research [1]. The branched isobutyl ether structure produces a copolymer with enhanced thickening efficiency in synthetic oil base (dioctyl sebacate). This is corroborated by molecular weight data from Pegeev et al. (2020), where BA–ViBE copolymers synthesized by the compensating method achieved Mn values of 15–26 kDa depending on synthesis time, with polydispersity (Mw/Mn) decreasing from 13.2 to 5.9 upon extended thermostating [2]. In contrast, analogous BA–VBE (linear) copolymers prepared under comparable conditions exhibit lower molecular mass modes [2].

Viscosity Modifier Lubricating Oil Additive Branched vs. Linear Vinyl Ether

Non-Volatility and Permanent Flexibility Retention vs. Conventional Monomeric Phthalate Plasticizers

Acronal® 700 L is explicitly described by the manufacturer as a non-volatile polymeric plasticizer: 'Acronal 700 L ... is not volatile, so the flexibility of films practically does not change with time' [1]. This is a class-level advantage of polymeric plasticizers over conventional monomeric phthalate plasticizers (e.g., dioctyl phthalate, dibutyl phthalate), which are known to migrate from coatings over time due to volatility and diffusion, leading to embrittlement and loss of flexibility [2]. Polymeric plasticizers require an average molecular weight above approximately 2,000 g/mol to qualify as truly non-migratory, with practical permanence improvements beginning at ~500 g/mol [3]. The BA–ViBE copolymer, with Mn values in the 15–26 kDa range, falls well within the non-migratory molecular weight regime.

Non-Migrating Plasticizer Coating Durability Phthalate Alternative

Boiling Water Resistance of Coatings Formulated with BA–ViBE Copolymer

Coatings formulated with Acronal® 700 L are reported to be 'well resistant to boiling water' [1]. Additionally, the manufacturer states that when combined with chlorinated binders such as Laroflex® MP grades, the resulting coatings are 'very resistant to hydrolysis' for substrates including metals, concrete, and fiber cement [2]. The copolymer itself is described as 'hard to saponify and tenacious' [2]. This combination of boiling water resistance and saponification resistance is relevant for applications exposed to hot water or steam cleaning, such as marine coatings and architectural coatings in high-humidity environments . While no direct quantitative comparison with Acronal 4 L or phthalate-plasticized coatings is provided in the available technical literature, this property is explicitly highlighted as a differentiating feature of Acronal 700 L.

Hydrolysis Resistance Industrial Coating Boiling Water Test

Optimal Application Scenarios for Butyl Acrylate–Isobutyl Vinyl Ether Copolymer (CAS 26354-08-5) Based on Differentiated Performance Evidence


Nitrocellulose-Based Paper and Film Lacquers Requiring Maximum Plasticizing Efficiency

In nitrocellulose lacquer formulations for paper, film, and aluminum foil coatings, the higher plasticizing efficiency of Acronal 700 L compared to poly(butyl acrylate) homopolymer (Acronal 4 L) enables formulators to achieve target film flexibility at a lower copolymer dosage, reducing the plasticizer cost contribution per unit of coating [1]. The copolymer's excellent compatibility with nitrocellulose and its light-aging resistance make it the preferred choice over homopolymer alternatives where maximum softening per unit mass is the primary selection criterion [1]. This scenario is especially relevant for aluminum foil lacquers and bronzing lacquers, where adhesion to metal substrates is also required .

Viscosity Index Improvers and Thickening Additives for Synthetic Lubricating Oils

The demonstrably higher molecular mass and thickening power of butyl acrylate–vinyl isobutyl ether copolymers over linear vinyl butyl ether analogues [2] position this copolymer as a superior candidate for viscosity modifier applications in synthetic oil bases such as dioctyl sebacate. The branched isobutyl ether structure yields greater thickening per unit mass, allowing oil formulators to use lower additive concentrations to achieve target viscosity indices, with the additional benefit of evaluated thermomechanical degradation resistance that determines lubricating oil service life [2]. The bimodal molecular weight distribution (oligomeric + low-MW fractions) characteristic of this copolymer class [3] may also offer tunable rheological profiles not achievable with unimodal linear analogues.

Hydrolysis-Resistant Industrial Coatings for Metals, Concrete, and Fiber Cement Exposed to Hot Water or High Humidity

For interior and exterior industrial metal and concrete coating applications where exposure to boiling water, steam cleaning, or sustained high humidity is expected, the documented boiling water resistance and hydrolysis resistance of Acronal 700 L-based coatings [4] provide a compelling selection rationale. When combined with chlorinated binders such as Laroflex MP, the copolymer yields coatings that are 'very resistant to hydrolysis' [5]. This application scenario is supported by the manufacturer's recommendation for automotive OEM and refinish applications, urethane elastomers, and sealants [5]. The hard-to-saponify nature of the copolymer further supports its use in alkaline environments such as fresh concrete [5].

Phthalate-Free, Non-Migrating Plasticizer Solutions for Durable Flexible Coatings

In coating systems where regulatory pressure or performance requirements demand elimination of migratory phthalate plasticizers (DOP, DBP, BBP), the non-volatile, polymeric nature of this copolymer (Mn ~15–26 kDa, well above the ~2,000 Da non-migratory threshold [6]) offers a scientifically grounded alternative. Unlike monomeric phthalates that volatilize and migrate over time causing embrittlement, the copolymer maintains film flexibility throughout the coating service life [5]. The manufacturer explicitly positions Acronal 700 L as a phthalate substitute in urethane sealants and coatings, noting only that a higher dosage rate is typically required compared to classic plasticizers [5]. This trade-off should be evaluated on a cost-performance basis for each formulation.

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